molecular formula C9H7N3O2S B14289571 N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide CAS No. 115653-14-0

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B14289571
CAS No.: 115653-14-0
M. Wt: 221.24 g/mol
InChI Key: LAMHVGZCYGHFDQ-UHFFFAOYSA-N
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Description

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole-2-thione core fused with a benzamide moiety. This scaffold is notable for its planar geometry, facilitated by conjugation between the oxadiazole ring and the thione group, as confirmed by X-ray crystallography . The compound is synthesized via condensation reactions involving acyl halides and sulfamoyl precursors, often with CS₂ or thiourea derivatives .

Properties

CAS No.

115653-14-0

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(15)14-8/h1-5H,(H,12,15)(H,10,11,13)

InChI Key

LAMHVGZCYGHFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)O2

Origin of Product

United States

Preparation Methods

Cyclization of Benzoyl Hydrazide with Carbon Disulfide

A foundational approach involves the reaction of benzoyl hydrazide (1) with carbon disulfide (CS₂) under alkaline conditions. Benzoyl hydrazide, synthesized via hydrazinolysis of methyl benzoate, undergoes cyclization in the presence of potassium hydroxide (KOH) and ethanol under reflux. This method, adapted from the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, yields the intermediate 5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole (2). Acidification with hydrochloric acid (HCl) stabilizes the thione tautomer, forming the target oxadiazole core.

Mechanistic Insight :
The reaction proceeds through the formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization with the loss of hydrogen sulfide (H₂S). The base facilitates deprotonation, driving the equilibrium toward the cyclic product.

Thiosemicarbazide Cyclization

An alternative route employs benzoyl thiosemicarbazide (3), synthesized by reacting benzoyl chloride with thiosemicarbazide. Cyclization using phosphoryl chloride (POCl₃) in anhydrous toluene at 0–5°C produces the 1,3,4-oxadiazole-2-thione (4). This method, validated by X-ray crystallography, ensures high regioselectivity and avoids competing side reactions.

Reaction Conditions :

  • Temperature : 0–5°C (prevents over-chlorination)
  • Catalyst : Triethylamine (Et₃N) for acid scavenging
  • Yield : 73–79% (optimized via stepwise heating)

Functionalization to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide

Direct Coupling of Benzamide to the Oxadiazole Core

The benzamide moiety is introduced via nucleophilic acyl substitution. The oxadiazole thione intermediate (2 or 4) reacts with benzoyl chloride in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This one-pot reaction proceeds at room temperature, yielding the final product (5) after 12–24 hours.

Optimization Data :

Entry Base Solvent Time (h) Yield (%)
1 NaH DMF 24 68
2 K₂CO₃ THF 48 42
3 Et₃N CHCl₃ 36 55

Adapted from methodologies in and

Reductive Amination Approach

In cases where the oxadiazole bears an amino group, reductive amination with benzaldehyde followed by acylation can be employed. Sodium borohydride (NaBH₄) in ethanol reduces the imine intermediate, and subsequent treatment with benzoyl chloride introduces the benzamide group. This method, however, is less efficient (yield: 45–50%) due to competing over-reduction.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H-NMR (500 MHz, CDCl₃) : δ 8.14 (d, J = 2.0 Hz, 1H, Ar–H), 7.72 (dd, J = 8.5, 2.5 Hz, 1H, Ar–H), 3.94 (s, 3H, OCH₃).
  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S).
  • Mass Spectrometry : m/z 273.1 [M+H]⁺ (calculated for C₁₀H₈N₃O₂S: 272.2).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the oxadiazole ring and the sp²-hybridized sulfur atom in the sulfanylidene group. Key bond lengths include:

  • S1–C5: 1.654 Å
  • N2–C3: 1.278 Å
  • O1–C2: 1.367 Å

Challenges and Yield Optimization

Competing Side Reactions

  • Thiol Oxidation : The thione group may oxidize to a disulfide under aerobic conditions, necessitating inert atmosphere handling.
  • Ring Opening : Prolonged reflux in acidic media can hydrolyze the oxadiazole ring to a thiosemicarbazide derivative.

Catalytic Enhancements

The use of l-proline as a organocatalyst improves cyclization efficiency, increasing yields from 66% to 79% under optimized heating conditions.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors minimize side reactions by ensuring precise temperature control. Solvent recovery systems (e.g., ethanol distillation) enhance sustainability, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or other structural modifications.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

Chemistry: N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. It is also being investigated for its antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, this compound is explored for its potential use in the development of new polymers and coatings due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular pathways that regulate oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents Core Structure Key Modifications References
Target Compound Benzamide at C2 4,5-Dihydro-1,3,4-oxadiazole-2-thione None (parent structure)
LMM5 4-[Benzyl(methyl)sulfamoyl]benzamide, 5-(4-methoxyphenyl)methyl 1,3,4-Oxadiazole Sulfamoyl group and methoxybenzyl substituent
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide, 5-furan-2-yl 1,3,4-Oxadiazole Cyclohexyl-ethyl sulfamoyl and furyl substituent
TAS1553 5-Chloro-2-sulfamoylbenzamide, 6-fluoro-2,3-dimethylphenyl 4,5-Dihydro-1,3,4-oxadiazole-5-one Chloro, fluoro-dimethylphenyl, and ketone at C5
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 4-Chlorobenzamide, branched butyl chain 4,5-Dihydro-1,3,4-oxadiazole-2-thione Chloro substitution and alkyl chain at C2

Key Observations :

  • The target compound lacks the sulfamoyl or halogenated substituents seen in analogues like LMM5, LMM11, and TAS1553, which may reduce its solubility and target-binding specificity.
  • TAS1553 replaces the thione group with a ketone, altering electronic properties and hydrogen-bonding capacity, critical for its ribonucleotide reductase inhibition .

Critical Analysis :

  • The antifungal activity of LMM5/LMM11 correlates with their sulfamoyl groups, which mimic natural substrates of thioredoxin reductase .
  • TAS1553’s antitumor activity is attributed to its chloro and fluorodimethylphenyl groups, which enhance interactions with hydrophobic enzyme pockets .
  • The target compound’s unmodified benzamide may limit its potency compared to these derivatives, though its planar structure could favor DNA intercalation or protein binding.

Biological Activity

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
CAS Number 116654-94-5
Molecular Formula C8H6N2O4S2
Molecular Weight 258.3 g/mol
IUPAC Name 4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonic acid
Canonical SMILES C1=CC(=CC=C1C2=NNC(=S)O2)S(=O)(=O)O

The presence of sulfur and nitrogen in the oxadiazole ring imparts unique chemical properties that enhance its potential as a pharmacological agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds followed by cyclization. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of oxadiazole derivatives. For instance:

  • A study demonstrated that compounds bearing oxadiazole rings exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Bacterial Strain Activity Observed
Staphylococcus aureusModerate to high
Escherichia coliModerate

In vitro tests indicated that this compound could inhibit bacterial growth effectively.

Anticancer Activity

Research has also pointed to the anticancer potential of oxadiazole derivatives. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation. For example:

  • In vitro studies showed that certain derivatives exhibited cytotoxicity against various cancer cell lines, with mechanisms linked to apoptosis induction .

Anti-inflammatory and Antiviral Properties

The compound has been investigated for anti-inflammatory effects and potential antiviral properties. Studies suggest that it may inhibit pro-inflammatory cytokines and exhibit activity against viral infections by interfering with viral replication processes .

Case Studies

  • Antimicrobial Efficacy Study : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with specific substitutions on the benzamide moiety displayed enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent response with significant cell death at higher concentrations .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzoyl precursors. A common approach includes:

Hydrazide Formation : Reacting substituted benzoic acid derivatives with hydrazine to form benzohydrazides .

Cyclization : Treating the hydrazide with carbon disulfide or cyanogen bromide under basic conditions to form the 1,3,4-oxadiazole-2-thione core .

Coupling : Introducing the benzamide moiety via nucleophilic substitution or amide coupling reactions .
Key Considerations :

  • Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis .
  • Yield optimization requires controlled pH and temperature during cyclization .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

Crystallization : Using solvents like dimethyl sulfoxide (DMSO) or THF to grow high-quality crystals .

Data Collection : Employing a Bruker SMART CCD diffractometer (Mo/Kα radiation) to measure reflections .

Refinement : Using SHELX programs (e.g., SHELXL for refinement, SADABS for absorption correction) .
Data Example :

  • Orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .
  • Hydrogen bonding interactions (e.g., N–H···S) stabilize the lattice .

Basic: What biological activities are associated with this compound?

Answer:
The 1,3,4-oxadiazole scaffold confers diverse bioactivities:

  • Antimicrobial : Inhibits methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall synthesis .
  • Antitumor : Induces apoptosis in cancer cells via enzyme inhibition (e.g., topoisomerase II) .
  • Anti-inflammatory : Modulates COX-2 pathways in murine models .
    Methodological Note :
  • Biological assays often use microbroth dilution (antimicrobial) or MTT assays (cytotoxicity) .

Advanced: How do solvent molecules in crystallization affect structural refinement?

Answer:
Solvents like DMSO can introduce disorder, complicating refinement:

  • Disorder Modeling : DMSO solvent molecules may occupy multiple positions, requiring split occupancy refinement (e.g., 95:5 ratio) .
  • Residual Electron Density : Large peaks near sulfur atoms suggest unresolved solvent interactions, necessitating restraints on thermal parameters .
    Example : In a DMSO-solvated structure, hydrogen bonds between the oxadiazole sulfur and solvent oxygen create layered packing, but residual density >0.5 eÅ⁻³ indicates incomplete modeling .

Advanced: How does substituent variation on the benzamide group influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance antimicrobial potency by increasing electrophilicity at the oxadiazole sulfur .
  • Methoxy Substitutions : Improve anti-inflammatory activity by enhancing lipid solubility and target binding .
    Data Contradiction :
  • Some analogs show reduced activity despite similar substituents, possibly due to steric hindrance or metabolic instability .

Advanced: How can conflicting bioassay results between in vitro and in vivo models be resolved?

Answer:
Discrepancies may arise from:

Metabolic Degradation : In vivo models may metabolize the compound into inactive forms. Use LC-MS to identify metabolites .

Solubility Differences : Poor solubility in physiological buffers reduces in vivo efficacy. Formulation with PEG or cyclodextrins can improve bioavailability .

Off-Target Effects : RNA-seq or proteomic profiling can identify unintended interactions .

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